Molecular Weight and Ligand Efficiency Differentiation vs. 6,7-Dimethoxy-2-(pyrimidin-2-yl)-THIQ
The target compound possesses a molecular weight of 247.72 g·mol⁻¹ and contains 13 heavy atoms, making it 36 Da lighter than its nearest substituted analog 6,7-dimethoxy-2-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline (MW ≈ 283.3 g·mol⁻¹, 17 heavy atoms) . This difference places the target compound more favourably within the 'rule-of-three' guidelines for fragment-based screening (MW < 300, heavy atom count ≤ 18), whereas the dimethoxy analog begins to exceed optimal fragment space [1]. For medicinal chemistry teams optimizing ligand efficiency (LE) and lipophilic ligand efficiency (LLE), the lower molecular weight and reduced lipophilicity of the unsubstituted scaffold offer a more attractive starting point for lead generation, as it provides greater headroom for subsequent property-guided optimization.
| Evidence Dimension | Molecular weight and heavy atom count |
|---|---|
| Target Compound Data | MW = 247.72 g·mol⁻¹; 13 heavy atoms |
| Comparator Or Baseline | 6,7-Dimethoxy-2-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline: MW ≈ 283.3 g·mol⁻¹ (calculated); 17 heavy atoms |
| Quantified Difference | ΔMW = -35.6 g·mol⁻¹ (-12.6%); Δ heavy atoms = -4 |
| Conditions | Standard molecular formula and SMILES comparison; Chemsrc database |
Why This Matters
Lower molecular weight improves the likelihood of compliance with fragment-based screening criteria and provides greater flexibility for downstream lead optimization without exceeding drug-like property thresholds.
- [1] Congreve, M.; Carr, R.; Murray, C.; Jhoti, H. A 'rule of three' for fragment-based lead discovery? Drug Discov. Today 2003, 8, 876–877. View Source
